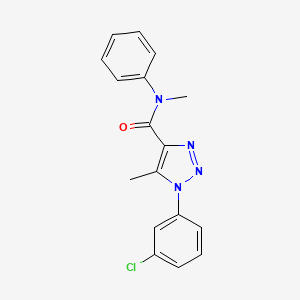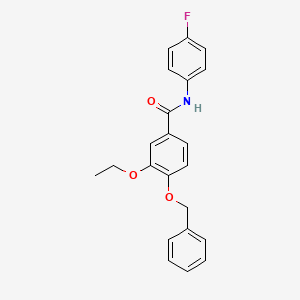![molecular formula C20H25N3O2 B4624747 1-[2-(3,4-二甲基苯氧基)丙酰基]-4-(2-吡啶基)哌嗪](/img/structure/B4624747.png)
1-[2-(3,4-二甲基苯氧基)丙酰基]-4-(2-吡啶基)哌嗪
描述
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including the attachment of specific functional groups to piperazine or pyridine bases. Compounds with similar structures have been synthesized for various pharmacological purposes, indicating a complex and versatile synthetic pathway that could apply to the target compound (Kamiński et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds closely related to the target molecule has been characterized using techniques like X-ray crystallography. For example, studies have reported the crystal and molecular structures of derivatives, highlighting the importance of substituents and their positions on the molecular conformation and interactions (Khedhiri et al., 2016).
Chemical Reactions and Properties
The chemical behavior of piperazine derivatives is influenced by their functional groups, leading to various reactions such as nucleophilic substitutions. These reactions are crucial for the modification of the compound and the introduction of pharmacologically active moieties (Patel et al., 2011).
Physical Properties Analysis
The physical properties, such as solubility and crystal structure, of similar compounds have been studied, providing insights into how these characteristics might affect the compound's behavior in biological systems. For instance, solubility can influence the compound's bioavailability and distribution (Karczmarzyk & Malinka, 2004).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and stability under various conditions, are essential for understanding the potential applications and safety of the compound. Studies on similar compounds have explored their interactions with biological targets, offering a foundation for predicting the chemical behavior of the target compound (Yasuda et al., 1988).
科学研究应用
合成和化学性质
- 聚酰胺合成: 与“1-[2-(3,4-二甲基苯氧基)丙酰基]-4-(2-吡啶基)哌嗪”相关的化合物已被用于聚酰胺的合成中。例如,茶碱和胸腺嘧啶与二甲基亚甲基琥珀酸酯反应,然后水解并与诸如哌嗪之类的二胺缩聚,得到分子量范围为 2000 至 6000 的水溶性聚酰胺 (Hattori & Kinoshita, 1979)。
生物医学研究应用
- 抗抑郁药开发: 化合物“1-[2-(2,4-二甲基苯硫基)-苯基]-哌嗪 (Lu AA21004)” 已被研究为一种新型抗抑郁药,重点关注其通过 CYP2D6、CYP2C9 和 CYP3A4/5 等酶的作用氧化成各种代谢产物的代谢途径。这项研究提供了对该药物的生物转化及其临床应用潜力的见解 (Hvenegaard et al., 2012)。
环境应用
- 二氧化碳捕获: 已探索哌嗪衍生物的水溶液通过吸收/汽提过程捕获二氧化碳 (CO2)。与单乙醇胺 (MEA) 等其他胺相比,哌嗪以其耐热降解和耐氧化性而著称,表明其具有节能的 CO2 捕获技术的潜力 (Freeman, Davis, & Rochelle, 2010)。
属性
IUPAC Name |
2-(3,4-dimethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-7-8-18(14-16(15)2)25-17(3)20(24)23-12-10-22(11-13-23)19-6-4-5-9-21-19/h4-9,14,17H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVRXOFQQJDGKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)N2CCN(CC2)C3=CC=CC=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B4624686.png)
![2-({5-[(1,3-benzothiazol-2-ylthio)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-furylmethyl)acetamide](/img/structure/B4624693.png)
![3-[(butylamino)sulfonyl]-N-(2-fluorophenyl)benzamide](/img/structure/B4624709.png)
![3-{[(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4624711.png)
![N-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}-2-nitrobenzamide](/img/structure/B4624719.png)

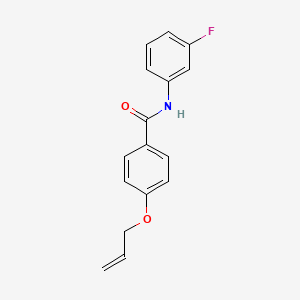

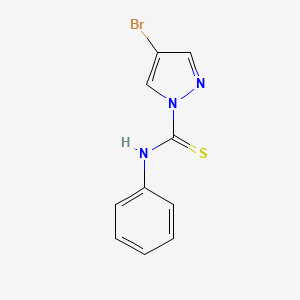
![2-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole](/img/structure/B4624756.png)
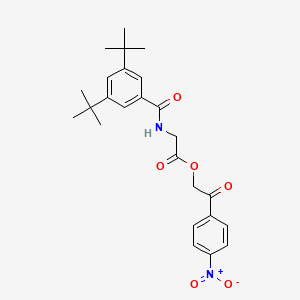
![2-{[(4-fluorophenyl)amino]methylene}cyclohexanone](/img/structure/B4624765.png)
